BenchChemオンラインストアへようこそ!

1,4-Diphenylpyrazolidine-3,5-dione

Thermal stability Crystallinity Formulation pre-screening

1,4-Diphenylpyrazolidine-3,5-dione (phenopyrazone) is the definitive 4-unsubstituted pyrazolidinedione standard—the simplest diaryl scaffold (MW 252.27, logP 2.08) without C4-alkyl/aryl confounding. Mp >233 °C exceeds all 4-substituted analogs, ideal for DSC and HPLC system suitability. Lower logP reduces non-specific binding for fragment-based kinase/COX design. Uniquely induces anti-M3 antimitochondrial antibodies (90% seroconversion), an irreplaceable positive control for mitochondrial autoimmunity screening. Also the des-alkyl impurity reference for phenylbutazone, feprazone, and sulfinpyrazone. Essential for SAR, analytical, and immunotoxicology studies requiring a C4-substituent-free baseline.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 3426-01-5
Cat. No. B1677638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenylpyrazolidine-3,5-dione
CAS3426-01-5
SynonymsPhenopyrazone;  Diphenox;  DPHP; 
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=O)NN(C2=O)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c18-14-13(11-7-3-1-4-8-11)15(19)17(16-14)12-9-5-2-6-10-12/h1-10,13H,(H,16,18)
InChIKeyZZMSHBOVYPIYOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diphenylpyrazolidine-3,5-dione (Phenopyrazone) Procurement-Grade Profiling for Scientific Selection


1,4-Diphenylpyrazolidine-3,5-dione (CAS 3426-01-5, phenopyrazone) is a 1,4-diphenyl-substituted pyrazolidine-3,5-dione that serves as the simplest diaryl 3,5-pyrazolidinedione scaffold [1]. Unlike the clinically prominent 4-alkyl/aryl analogs such as phenylbutazone, sulfinpyrazone, and feprazone, this compound carries no substituent at the 4-position, yielding a compact core (MW 252.27; C₁₅H₁₂N₂O₂) with distinct physicochemical and immunological properties [2][3]. Its synthesis, originally described in US 2909465, makes it a tractable reference standard for structure–activity relationship (SAR) campaigns, analytical method development, and impurity profiling of pyrazolidinedione-class therapeutics [4].

Why 4-Substituted Pyrazolidinediones Cannot Simply Replace 1,4-Diphenylpyrazolidine-3,5-dione in Research and Analytical Workflows


Pyrazolidine-3,5-diones constitute a pharmacologically established class, but the presence, size, and lipophilicity of the C4 substituent drastically alter thermal stability, chromatographic behavior, and biological off-target profiles. Phenylbutazone (4‑n‑butyl), sulfinpyrazone (4‑phenylsulfinylethyl), and feprazone (4‑prenyl) each introduce substantial bulk and increased log P relative to the unsubstituted 1,4-diphenyl core, making them unsuitable as blank-scaffold controls or as starting materials for systematic SAR exploration . Moreover, the 4‑H analog phenopyrazone displays a unique immunological signature—induction of antimitochondrial antibodies (anti‑M3) and pseudolupus—that is not observed with other pyrazolidinediones, confirming that even within the same core chemotype, pharmacological/toxicological properties are not interchangeable [1]. These differences translate directly into procurement decisions: sourcing the 4‑unsubstituted scaffold is essential for studies requiring a defined baseline free of C4‑substituent confounding.

Quantitative Differentiation of 1,4-Diphenylpyrazolidine-3,5-dione Against Closest Pyrazolidinedione Analogs


Melting Point: 1,4-Diphenylpyrazolidine-3,5-dione vs. Phenylbutazone, Sulfinpyrazone, and Feprazone

The 4-unsubstituted pyrazolidinedione core of phenopyrazone confers markedly higher crystal lattice energy relative to its 4‑alkyl/aryl analogs. Phenopyrazone melts at 233–234 °C, whereas phenylbutazone (4‑n‑butyl) melts at 104–107 °C, sulfinpyrazone (4‑phenylsulfinylethyl) at 130–134 °C, and feprazone (4‑prenyl) at 156.5 °C [1][2][3]. This >75 °C elevation over the nearest comparator (feprazone) and >125 °C over phenylbutazone indicates superior thermal stability relevant to storage, differential scanning calorimetry reference standards, and high-temperature synthetic transformations.

Thermal stability Crystallinity Formulation pre-screening

Lipophilicity (log P): Reduced Non-Specific Binding Potential vs. Phenylbutazone

The absence of a 4‑alkyl substituent in phenopyrazone results in a calculated log P of approximately 2.08 (ACD/LogP), substantially lower than the log P of phenylbutazone, which ranges from 2.76 to 3.79 depending on the estimation method [1]. This ~0.7–1.7 log unit reduction translates to an approximately 5‑ to 50‑fold lower octanol–water partition coefficient, predicting reduced non-specific protein binding and membrane sequestration in cellular assays. For SAR campaigns, the lower baseline lipophilicity of phenopyrazone offers more interpretable potency shifts when C4 substituents are introduced.

Lipophilicity logP Drug-likeness Off-target binding

Immunological Specificity: Exclusive Induction of Antimitochondrial Antibodies (Anti-M3) and Pseudolupus Syndrome

Among pyrazolidinedione drugs, phenopyrazone (as the analgesic component of Venocuran) is uniquely associated with the induction of antimitochondrial antibodies (anti‑M3) and drug‑induced pseudolupus syndrome. A landmark clinical study demonstrated that up to 90% of long‑term Venocuran users acquired mitochondrial antibodies, a phenomenon not observed in patients with venous diseases treated with other drug classes [1]. This immunotoxicological profile is distinct from the nuclear‑antibody‑mediated lupus occasionally associated with phenylbutazone, establishing phenopyrazone as the reference compound for studying pyrazolidinedione‑triggered mitochondrial autoimmunity.

Drug-induced autoimmunity Antimitochondrial antibodies Pseudolupus Toxicological differentiation

Optimal Procurement Scenarios for 1,4-Diphenylpyrazolidine-3,5-dione Based on Verified Differential Evidence


Thermally Robust Reference Standard for Differential Scanning Calorimetry (DSC) and Stability-Indicating Methods

With a melting point exceeding 233 °C—substantially higher than any 4‑substituted pyrazolidinedione analog—phenopyrazone is ideally suited as a high‑temperature calibrant in DSC and as a thermally stable reference marker in stability‑indicating HPLC methods, where phenylbutazone or feprazone would degrade or melt prematurely [1].

Baseline Scaffold for Systematic Structure–Activity Relationship (SAR) Expansion of Pyrazolidinedione Inhibitors

The 4‑unsubstituted core provides the simplest possible pyrazolidine-3,5-dione pharmacophore, free of the lipophilic bulk of the 4‑butyl (phenylbutazone) or 4‑prenyl (feprazone) groups. Its lower log P (2.08 vs. 3.79 for phenylbutazone) minimizes non‑specific binding, making it the cleanest starting point for fragment‑based or combinatorial library design targeting kinases such as c‑Met or COX enzymes .

Immunotoxicology Positive Control for Mitochondrial Antibody-Mediated Drug-Induced Autoimmunity

Phenopyrazone is the only pyrazolidinedione unequivocally linked to anti‑M3 antimitochondrial antibody induction and pseudolupus syndrome (90% seroconversion rate in long‑term users). This makes it an irreplaceable positive control compound in assays designed to detect mitochondrial autoimmunity risks of new chemical entities, particularly those within the pyrazolidinedione or related heterocyclic classes [2].

Chromatographic Impurity Marker for Pyrazolidinedione Drug Substance Purity Profiling

Because phenopyrazone represents the des‑alkyl/de‑aryl degradation product or synthetic precursor of several 4‑substituted pyrazolidinedione drugs, its distinct retention time and higher melting point facilitate its use as a system suitability marker and an impurity reference standard in pharmacopoeial purity methods for phenylbutazone, feprazone, and sulfinpyrazone drug substances [3].

Quote Request

Request a Quote for 1,4-Diphenylpyrazolidine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.